

# Application Notes and Protocols for Studying GLUT1 Transporter Expression Using AS1938909

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AS1938909

Cat. No.: B15540900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AS1938909** is a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1][2] SHIP2 is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4] By inhibiting SHIP2, **AS1938909** leads to an increase in Akt phosphorylation, which in turn upregulates the expression of Glucose Transporter 1 (GLUT1) mRNA.[1][2] This ultimately results in enhanced glucose uptake and metabolism in cells.[1][2] These characteristics make **AS1938909** a valuable tool for researchers studying GLUT1 transporter expression and its role in various physiological and pathological processes, including insulin signaling and cancer metabolism.

This document provides detailed application notes and experimental protocols for utilizing **AS1938909** to investigate GLUT1 transporter expression.

## Mechanism of Action

**AS1938909** acts as a competitive inhibitor of SHIP2.[5] SHIP2 dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PIP2), thus attenuating the PI3K/Akt signaling cascade.[3] Inhibition of SHIP2 by **AS1938909** leads to an accumulation of PIP3 at the plasma membrane, resulting in the activation of Akt

through phosphorylation.[1][4] Activated Akt then promotes the transcription of the SLC2A1 gene, which encodes for the GLUT1 transporter, leading to increased GLUT1 mRNA and protein levels.

## Data Presentation

The following tables summarize the key quantitative data regarding the activity and selectivity of **AS1938909**.

Table 1: In Vitro Inhibitory Activity of **AS1938909**

Target	Parameter	Value	Reference
human SHIP2	Ki	0.44 $\mu$ M	[1][5]
murine SHIP2	IC50	0.18 $\mu$ M	[5]
human SHIP2	IC50	0.57 $\mu$ M	[4]

Table 2: Selectivity Profile of **AS1938909**

Target Phosphatase	IC50 ( $\mu$ M)	Reference
human SHIP1	21	[4][5]
human PTEN	> 50	[5]
human synaptojanin	> 50	[5]
human myotubularin	> 50	[5]

## Experimental Protocols

Detailed methodologies for key experiments to study the effect of **AS1938909** on GLUT1 expression are provided below. The rat skeletal muscle cell line, L6 myotubes, is a commonly used model system for these studies.[4][6]

## Cell Culture and Differentiation of L6 Myoblasts

Objective: To culture and differentiate L6 myoblasts into myotubes suitable for subsequent experiments.

Materials:

- L6 myoblasts
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

Protocol:

- Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Passage the cells when they reach 70-80% confluency using Trypsin-EDTA.
- Differentiation: To induce differentiation into myotubes, seed the L6 myoblasts in culture plates at a high density.
- Once the cells reach confluence, switch the growth medium to differentiation medium: DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.
- Maintain the cells in differentiation medium for 5-7 days, changing the medium every 2 days. The formation of multinucleated myotubes can be observed under a microscope.

## Western Blot Analysis of Akt Phosphorylation

Objective: To determine the effect of **AS1938909** on the phosphorylation of Akt at Serine 473.

Materials:

- Differentiated L6 myotubes
- **AS1938909**
- Serum-free DMEM
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Cell Treatment: Seed differentiated L6 myotubes in 6-well plates.
- Serum-starve the myotubes for 4-6 hours in serum-free DMEM.
- Treat the cells with varying concentrations of **AS1938909** (e.g., 0.1, 1, 10  $\mu$ M) or vehicle (DMSO) for the desired time (e.g., 30 minutes).

- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash again with TBST and detect the signal using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.

## Quantitative Real-Time PCR (qRT-PCR) for GLUT1 mRNA Expression

Objective: To measure the effect of **AS1938909** on the mRNA expression level of GLUT1.

Materials:

- Differentiated L6 myotubes
- **AS1938909**
- RNA extraction kit (e.g., TRIzol or column-based kits)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for GLUT1 (SLC2A1) and a housekeeping gene (e.g., GAPDH,  $\beta$ -actin)
- qPCR instrument

Protocol:

- Cell Treatment: Seed differentiated L6 myotubes in 6-well plates and treat with **AS1938909** (e.g., 10  $\mu$ M) or vehicle for an extended period (e.g., 24-48 hours), as the effect on mRNA expression is not immediate.[\[1\]](#)
- RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
- RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
- cDNA Synthesis: Reverse transcribe 1  $\mu$ g of total RNA into cDNA using a cDNA synthesis kit.
- qPCR:
  - Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for GLUT1 or the housekeeping gene, and the qPCR master mix.
  - Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis: Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene. Calculate the relative expression of GLUT1 mRNA using the  $\Delta\Delta$ Ct method.

## 2-NBDG Glucose Uptake Assay

Objective: To assess the functional consequence of increased GLUT1 expression by measuring glucose uptake.

Materials:

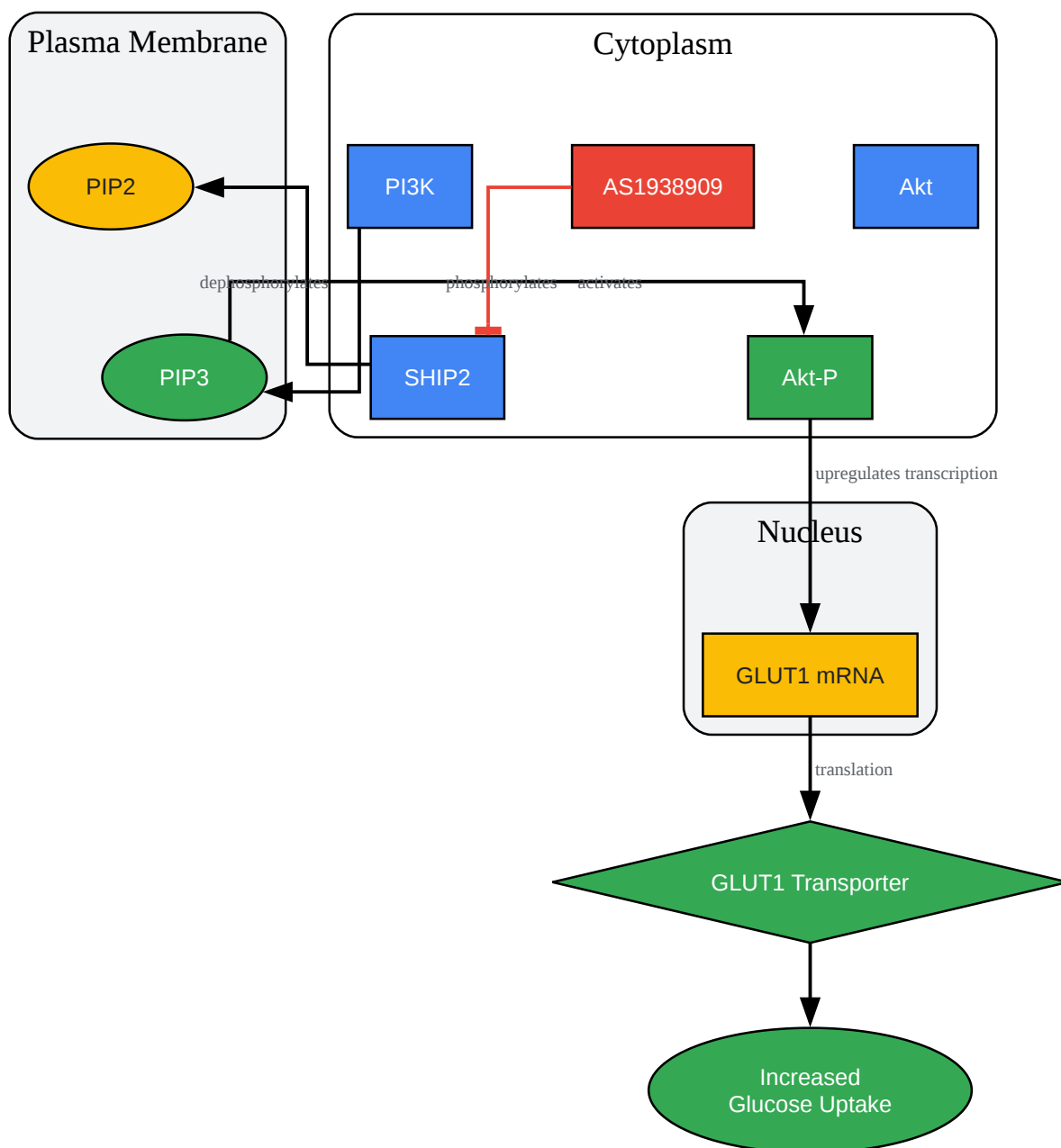
- Differentiated L6 myotubes
- **AS1938909**
- Glucose-free Krebs-Ringer-HEPES (KRH) buffer
- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- Flow cytometer or fluorescence plate reader

Protocol:

- Cell Treatment: Seed differentiated L6 myotubes in a 24-well plate or a 96-well black, clear-bottom plate.
- Treat the cells with **AS1938909** (e.g., 10  $\mu$ M) or vehicle for 24-48 hours.
- Glucose Starvation: Before the assay, wash the cells with KRH buffer and incubate them in glucose-free KRH buffer for 1-2 hours to upregulate glucose transporters.
- 2-NBDG Incubation: Add 2-NBDG to the glucose-free KRH buffer to a final concentration of 50-100  $\mu$ M and incubate the cells for 30-60 minutes at 37°C.
- Termination and Washes: Stop the uptake by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
- Measurement:
  - Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~535 nm emission).

- Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence of individual cells using a flow cytometer.
- Data Analysis: Normalize the fluorescence intensity to cell number or protein concentration. Compare the glucose uptake in **AS1938909**-treated cells to the vehicle-treated control.

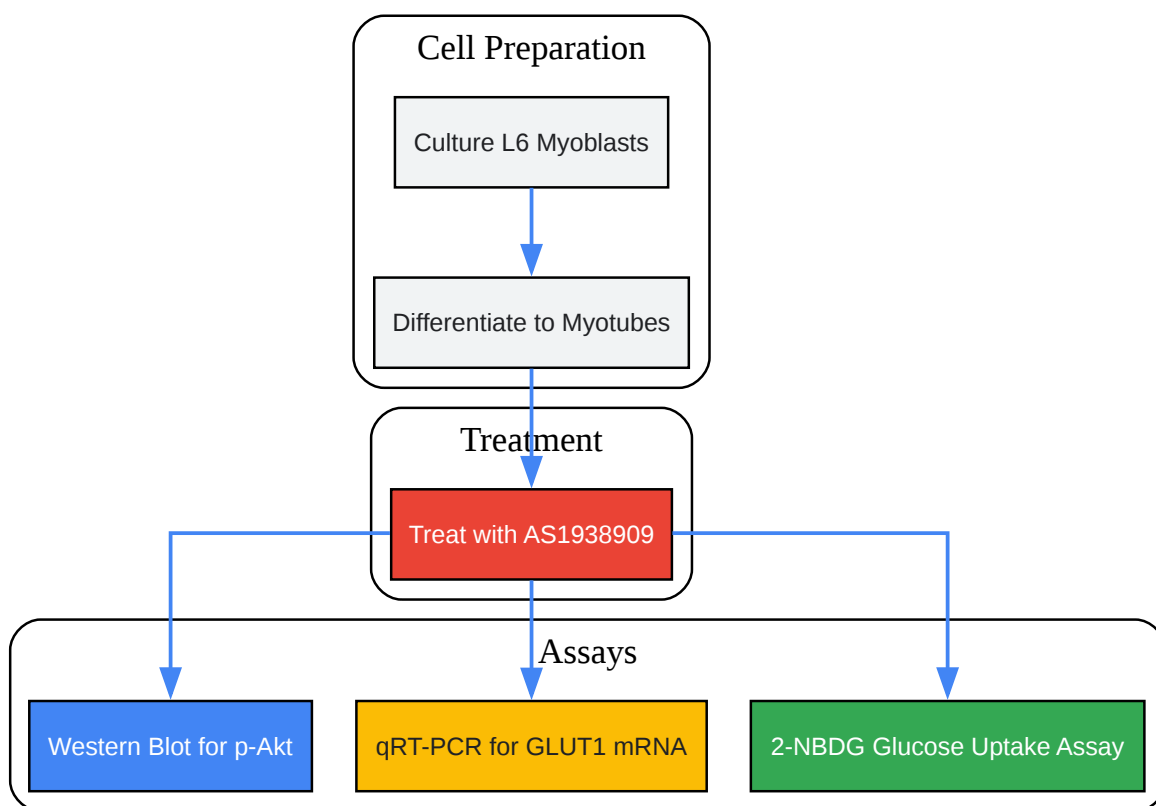
## Visualization of Pathways and Workflows





[Click to download full resolution via product page](#)

Caption: Signaling pathway of **AS1938909** leading to increased GLUT1 expression and glucose uptake.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biocompare.com [biocompare.com]

- 2. Glucose metabolism activation by SHIP2 inhibitors via up-regulation of GLUT1 gene in L6 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 4. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. L6 Cells [cytion.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying GLUT1 Transporter Expression Using AS1938909]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15540900#as1938909-for-studying-glut1-transporter-expression]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)